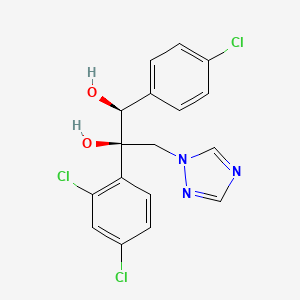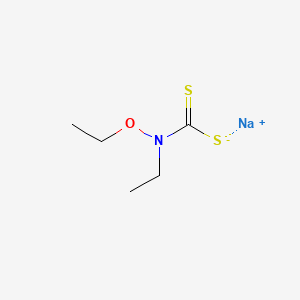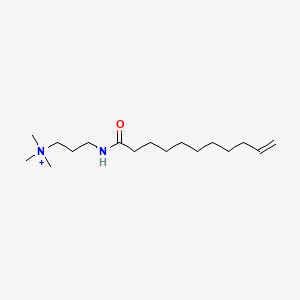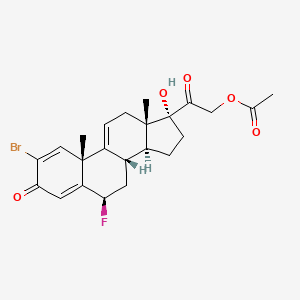
Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is a chemical compound with the molecular formula C26H48N2O6K2 and a molecular weight of 560.80 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic framework. This compound is used in various scientific and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves the reaction of N,N’-ethane-1,2-diylbis(beta-alanine) with 1-oxoisononyl chloride in the presence of a base, followed by the addition of potassium hydroxide to form the dipotassium salt. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran
Catalysts: Base catalysts such as triethylamine or pyridine
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure consistent product quality
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control measures: to ensure the compound meets industry standards
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran, ethanol
Major Products Formed
Oxidation products: Carboxylic acids or ketones
Reduction products: Alcohols or amines
Substitution products: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development and delivery systems.
Industry: Applied in the formulation of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity, affecting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxooctyl)-beta-alaninate]
- Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxodecyl)-beta-alaninate]
Uniqueness
Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is unique due to its specific chain length and branching, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Eigenschaften
CAS-Nummer |
94277-06-2 |
|---|---|
Molekularformel |
C26H46K2N2O6 |
Molekulargewicht |
560.8 g/mol |
IUPAC-Name |
dipotassium;3-[2-[2-carboxylatoethyl(7-methyloctanoyl)amino]ethyl-(7-methyloctanoyl)amino]propanoate |
InChI |
InChI=1S/C26H48N2O6.2K/c1-21(2)11-7-5-9-13-23(29)27(17-15-25(31)32)19-20-28(18-16-26(33)34)24(30)14-10-6-8-12-22(3)4;;/h21-22H,5-20H2,1-4H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |
InChI-Schlüssel |
QQCISQVLWRVORS-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)CCCCCC(=O)N(CCC(=O)[O-])CCN(CCC(=O)[O-])C(=O)CCCCCC(C)C.[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


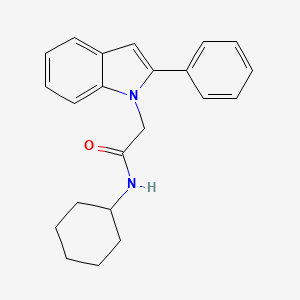


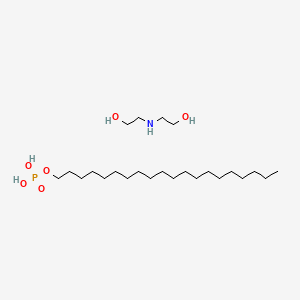
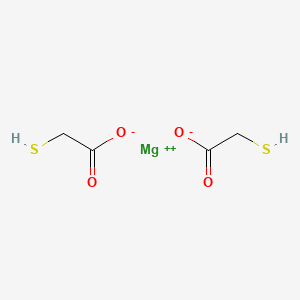
![(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-5-prop-2-enoxyoxane-3,4-diol;prop-2-enoic acid](/img/structure/B12690523.png)
![3-[(2,3-Dihydro-5-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12690540.png)
